molecular formula C7H6ClNO2 B1194753 2-Amino-6-chlorobenzoic acid CAS No. 2148-56-3

2-Amino-6-chlorobenzoic acid

Cat. No. B1194753
CAS RN: 2148-56-3
M. Wt: 171.58 g/mol
InChI Key: SZCPTRGBOVXVCA-UHFFFAOYSA-N
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Patent
US07560557B2

Procedure details

2-Amino-6-chlorobenzoic acid (30 g) was suspended in 1,4-dioxane (225 ml) and ethyl chloroformate (75 ml) was added. The mixture was heated at reflux for 1 hour, then cooled to 50° C., and acetyl chloride (75 ml) was added. The mixture was stirred for 10 hours, after which the precipitated product was filtered off and washed with toluene. Drying in vacuum yields 5-chloroisatoic anhydride (33 g, 97% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7](Cl)[C:3]=1[C:4]([OH:6])=[O:5].Cl[C:13](OCC)=[O:14].C([Cl:21])(=O)C>O1CCOCC1>[Cl:21][C:8]1[CH:7]=[C:3]2[C:4]([O:6][C:13](=[O:14])[NH:1][C:2]2=[CH:10][CH:9]=1)=[O:5]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
after which the precipitated product was filtered off
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
Drying in vacuum

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.